molecular formula C10H6Cl2INO2 B14412839 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate CAS No. 81466-80-0

3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate

Cat. No.: B14412839
CAS No.: 81466-80-0
M. Wt: 369.97 g/mol
InChI Key: XHGFFVKKNSRZJH-UHFFFAOYSA-N
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Description

3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is a chemical compound known for its antimicrobial and antifungal properties. It is widely used in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics. This compound belongs to the carbamate family of biocides and has been recognized for its efficacy against a broad spectrum of fungal species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.

    Biology: Employed in studies related to microbial inhibition and antifungal activity.

    Medicine: Investigated for its potential use in antifungal treatments and as a preservative in pharmaceutical formulations.

    Industry: Widely used in the production of paints, coatings, and wood preservatives due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate involves the inhibition of microbial and fungal growth. The compound exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a broad spectrum of fungi and bacteria.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-2-propynyl butylcarbamate: Another member of the carbamate family with similar antimicrobial properties.

    2,4-Dichlorophenyl isocyanate: A precursor used in the synthesis of various carbamate compounds.

Uniqueness

3-Iodo-2-propynyl 2,4-dichlorophenylcarbamate is unique due to its dual functional groups (iodo and dichlorophenyl) that enhance its antimicrobial efficacy. Its broad-spectrum activity and stability make it a preferred choice in various industrial and research applications.

Properties

CAS No.

81466-80-0

Molecular Formula

C10H6Cl2INO2

Molecular Weight

369.97 g/mol

IUPAC Name

3-iodoprop-2-ynyl N-(2,4-dichlorophenyl)carbamate

InChI

InChI=1S/C10H6Cl2INO2/c11-7-2-3-9(8(12)6-7)14-10(15)16-5-1-4-13/h2-3,6H,5H2,(H,14,15)

InChI Key

XHGFFVKKNSRZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC#CI

Origin of Product

United States

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